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The following table consolidates the primary biochemical and cellular activity data for UNC2881 from the

search results.

Parameter Value Description | Experimental Context
Mer Kinase 4.3 nM [1], 22 nM Biochemical inhibition (ICso 4.3 nM); inhibition of steady-
(MERTK) ICso [2] state phosphorylation in 697 B-ALL cells (ICso 22 nM) [2]
[1].
Axl Kinase ICso 250 nM [2], 360 nM  Biochemical inhibition [2] [1].
[1]
Tyro3 Kinase ICso 250 nM [2] Biochemical inhibition [2].
Selectivity (Mer vs. 58-fold to 83-fold Calculated from biochemical ICso ratios [1].
AxI) [1]
In Vitro Platelet >25% suppression In human platelet-rich plasma stimulated with type |
Aggregation at 3 uM [2] collagen [2].

| In Vivo Pharmacokinetics (Mouse) | < Half-life (IV): 0.80 h [2] ¢ Oral Bioavailability: 14% [2]
Clearance: 94.5 mL/min/kg [2] | Administered at 3 mg/kg [2]. |

Detailed Experimental Protocols
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Here are the methodologies for key experiments that characterize UNC2881's activity.

Kinase Inhibition and Selectivity Profiling [2] [1]

e Purpose: To determine the potency (ICso) of UNC2881 against purified Mer, Axl, and Tyro3 kinase
domains and establish its selectivity profile.

e Method: Biochemical kinase assays were performed. The ICso values represent the concentration of
UNC2881 required to inhibit 50% of the kinase activity in these purified systems.

Cellular Target Engagement (Western Blot) [2]

e Purpose: To confirm that UNC2881 inhibits the phosphorylation (activation) of its intended target,
MERTK, in a cellular context.
¢ Cell Line: 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, which express MERTK.
¢ Protocol:
o Cells are cultured and treated with a dose range of UNC2881 (e.g., 0-1000 nM) for a set time
(e.g., 1 hour).
o Cell lysates are prepared.
o Proteins are separated by gel electrophoresis and transferred to a membrane.
o The membrane is probed with antibodies specific for phosphorylated MERTK and total MERTK.
e Outcome: UNC2881 reduced MERTK phosphorylation in a dose-dependent manner, demonstrating
effective cellular penetration and target engagement [2].

In Vitro Functional Assay: Platelet Aggregation [2]

e Purpose: To assess the functional consequence of MERTK inhibition in a physiologically relevant
model.
e Protocol:

o Sample Preparation: Human blood is centrifuged to obtain platelet-rich plasma (PRP).

o Pre-treatment: The PRP is incubated with UNC2881 (e.g., 3 uM) or a vehicle control for a
period (e.g., 1 hour).

o Stimulation & Measurement: Aggregation is triggered by adding an agonist like fibrillar type |
equine collagen. The increase in light transmission, which corresponds to platelet clumping, is
measured using an aggregometer.

e Outcome: UNC2881 significantly suppressed collagen-induced platelet aggregation [2].
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In Vivo Efficacy and Pharmacokinetic Studies [2]

e Purpose: To evaluate the compound's behavior in a living organism (pharmacokinetics) and its anti-
leukemic effects.

¢ Animal Model: Mice with xenografted human leukemia cells (e.g., 697 B-ALL cells).

e Dosing: UNC2881 is administered orally once daily at a set dose (e.g., 3 mg/kg).

e PK Analysis: Blood samples are taken at various time points after administration. The concentration
of UNC2881 in the plasma is measured to determine parameters like half-life, clearance, and oral
bioavailability.

o Efficacy Analysis: Disease burden is monitored, and mouse survival is tracked. Treatment with
UNC2881 has been shown to decrease tumor burden and significantly increase median survival in
these models [2].

TAM Receptor Sighaling and UNC2881 Mechanism

To better understand UNC2881's cellular role, the diagram below illustrates the TAM receptor signaling

pathway it inhibits.
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Figure 1: Simplified TAM Receptor Signaling Pathway and UNCZ2881 Inhibition. The ligands GAS6 (binds
all TAMs) or Protein S (binds MERTK, TYRO3) bridge phosphatidylserine on cell membranes to TAM
receptors. This triggers dimerization, autophosphorylation, and activation of pro-survival and proliferative

pathways. UNC2881 acts as a competitive small molecule inhibitor that targets the intracellular kinase
domain of MERTK to block this signaling cascade [3] [4] [5].

Biological and Therapeutic Implications

The high selectivity of UNC2881 for MERTK makes it a valuable tool for dissecting the specific roles of this

kinase, which include:
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¢ Oncogenic Signaling: MERTK is overexpressed in many leukemias and solid tumors. Its activation
promotes cancer cell survival, proliferation, and resistance to chemotherapy [3] [6] [4]. Inhibiting
MERTK with UNC2881 can induce apoptosis and reduce tumor growth [6].

¢ Immunomodulation: In immune cells like macrophages, MERTK is critical for the phagocytic
clearance of apoptotic cells ("efferocytosis”), a process that suppresses anti-tumor immunity and
promotes an immunosuppressive tumor microenvironment [3] [5].

¢ Platelet Function: The GAS6/TAM pathway, including MERTK, contributes to stable thrombus
formation by amplifying "outside-in" signaling in platelets. Inhibiting this pathway with agents like
UNC2881 reduces thrombosis in models without causing significant bleeding, presenting a potential
therapeutic avenue [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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